REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:5][N:6]1[CH2:15][CH2:14][C:9]2(OCC[O:10]2)[CH2:8][CH2:7]1>Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][C:18]=1[F:19])[CH2:5][N:6]1[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]1
|
Name
|
D3
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN2CCC3(OCCO3)CC2)C=CC1F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with diisopropyl ether (100 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(CN2CCC(CC2)=O)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |